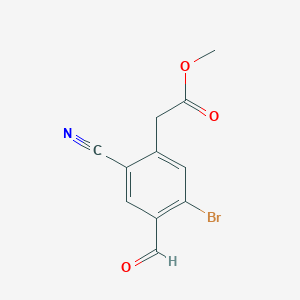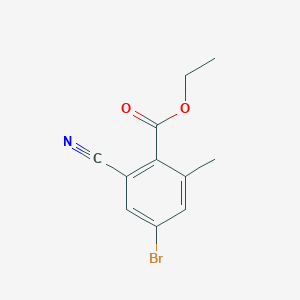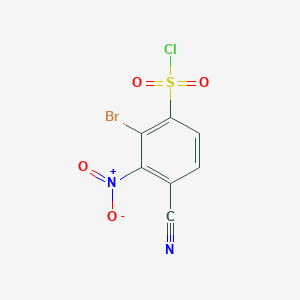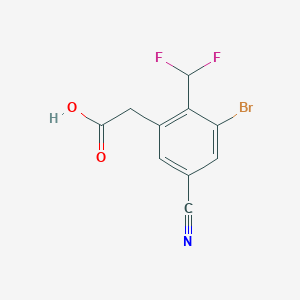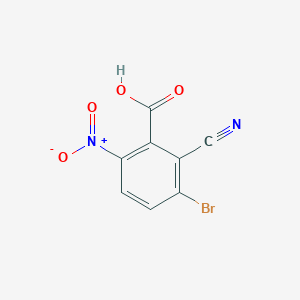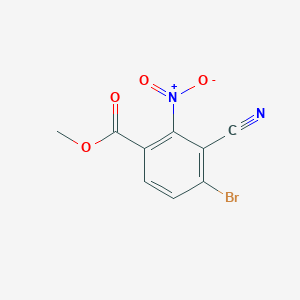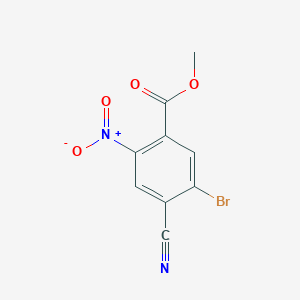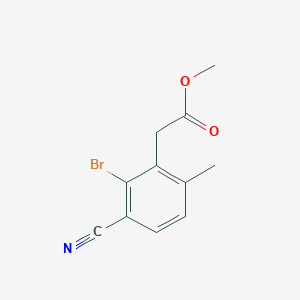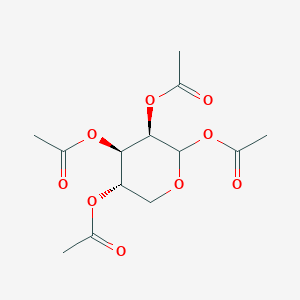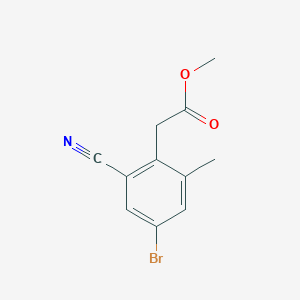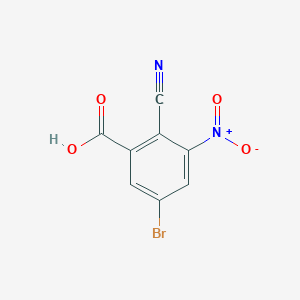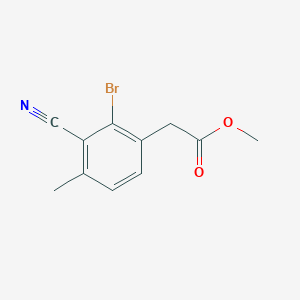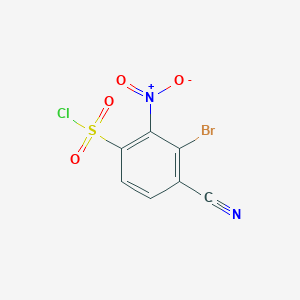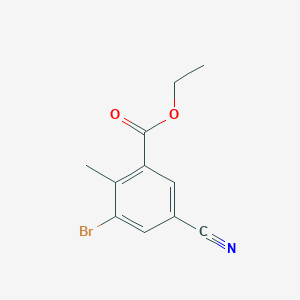![molecular formula C15H11N3O4 B1417148 2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- CAS No. 57743-23-4](/img/structure/B1417148.png)
2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-
Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- , also known by other names such as 1,3-Dihydroindol-2-one , Oxindol , and 2-Oxindole , is a chemical compound with the molecular formula C₈H₇NO . It has a molecular weight of approximately 133.15 g/mol . The compound’s structure consists of an indole ring system with a nitro group and a methoxyphenyl substituent. Let’s explore further.
Scientific Research Applications
Chemical Synthesis and Rearrangements : The synthesis of compounds similar to 2H-Indol-2-one has been studied, showing how they can rearrange to form other chemical structures. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones react with triethylamine to give imidazopyridines and indoles, demonstrating the versatility of these compounds in chemical synthesis (Khalafy, Setamdideh, & Dilmaghani, 2002).
Corrosion Inhibition : Research has been conducted on 5-Nitro isatin derivatives for their potential use in corrosion inhibition. These compounds have shown promise as effective corrosion inhibitors, highlighting an important industrial application (Ahmed, 2018).
Biological Potency of Derivatives : Derivatives of indole-2,3-dione, closely related to the compound , have been synthesized and evaluated for their biological potency. Studies have found that these compounds have significant antimicrobial activity and are less toxic to male albino rats than standard fungicides (Singh & Nagpal, 2005).
Photochemical Properties : Research on compounds structurally similar to 2H-Indol-2-one revealed their photochemical properties. For instance, certain derivatives undergo intramolecular cyclisation upon treatment with a strong base, and their photogenerated species absorb in the visible spectrum, reverting to the ground state on a nanosecond time scale (Ragaitė et al., 2014).
Antimicrobial Agents : Some derivatives of 1H-indole-2,3-diones have been synthesized and evaluated as antimicrobial agents. These compounds, particularly when coordinated with metals like Co(II) and Ni(II), have shown significant antibacterial activity against various microorganisms (Echekwube et al., 2019).
properties
IUPAC Name |
3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-22-11-5-2-9(3-6-11)16-14-12-8-10(18(20)21)4-7-13(12)17-15(14)19/h2-8H,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBYIUJUCWEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407469 | |
| Record name | 3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- | |
CAS RN |
57743-23-4 | |
| Record name | 3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



